colibactin discovery and isolation from E. coli
colibactin discovery and isolation from E. coli
An In-depth Technical Guide to the Discovery and Isolation of Colibactin from Escherichia coli
Abstract: Colibactin, a genotoxic secondary metabolite produced by certain strains of Escherichia coli and other Enterobacteriaceae, has garnered significant attention due to its association with colorectal cancer (CRC).[1][2][3][4] Its discovery stemmed from the observation of a peculiar cytopathic effect on eukaryotic cells, leading to the identification of the responsible biosynthetic gene cluster, the pks island. However, the inherent instability and low abundance of colibactin have made its direct isolation and structural characterization exceptionally challenging.[3][5][6] This whitepaper provides a comprehensive technical overview of the journey from the initial discovery of colibactin's activity to the innovative strategies that ultimately led to the elucidation of its structure and mechanism of action. We detail the key experimental protocols, present quantitative data on its prevalence and biosynthesis, and provide visual diagrams of the critical pathways and workflows involved. This guide is intended for researchers, scientists, and drug development professionals working in oncology, microbiology, and natural product chemistry.
Discovery and the pks Genomic Island
The story of colibactin began in 2006 when a research group led by Nougayrède observed that certain pathogenic E. coli strains from phylogenetic group B2 induced megalocytosis—a significant enlargement of mammalian cells—and blocked the eukaryotic cell cycle in the G2/M phase.[7][8] This genotoxic activity was traced to a 54-kb non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) genomic island, subsequently named the pks or clb island.[6][7][9] Systematic mutagenesis revealed that nearly all of the 19 genes within this cluster (clbA to clbS) were essential for the observed cytopathic effect, indicating they worked in concert to synthesize the elusive genotoxin, which they named "colibactin".[6][7][10]
The pks island is found not only in pathogenic E. coli but also in commensal and even probiotic strains, as well as other members of the Enterobacteriaceae family like Klebsiella pneumoniae.[7][11] Its prevalence in the gut microbiota of CRC patients is significantly higher than in healthy individuals, forging a strong epidemiological link between the presence of colibactin-producing bacteria and the incidence of colorectal cancer.[12][13]
The Challenge of Isolation: An Unstable Metabolite
Despite the clear genetic basis for its production, all early attempts at isolating and structurally characterizing colibactin using traditional methods failed.[1][3][4] This difficulty was attributed to two primary factors:
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Extreme Instability: The active form of colibactin is highly reactive and degrades rapidly under normal laboratory conditions.[3][4][5] This instability is a key feature of its biological activity but a major hurdle for purification.
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Low Production Levels: Colibactin is produced in vanishingly small quantities by the bacteria, making it difficult to obtain sufficient material for analysis by methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
These challenges forced the scientific community to develop innovative, indirect approaches to uncover its structure and function.
Elucidating the Structure Without Isolation
The breakthrough in understanding colibactin came not from isolating the final molecule itself, but by piecing together clues from its biosynthesis, its stable precursors, and its interactions with its biological target, DNA.
A Prodrug Biosynthesis and Activation Mechanism
A crucial insight was the discovery that E. coli synthesizes colibactin as an inactive prodrug, termed "precolibactin," within its cytoplasm.[10][14] This is a self-preservation mechanism to protect the bacterium's own DNA from the toxin's effects.[10][15] The biosynthesis and activation pathway involves several key steps:
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Cytoplasmic Synthesis: The NRPS-PKS enzymatic assembly line, encoded by the clb genes, constructs the linear precolibactin molecule. A key feature of this precursor is an N-myristoyl-D-Asn prodrug motif at its N-terminus.[9][10]
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Periplasmic Transport: The precolibactin is transported from the cytoplasm to the periplasm by a dedicated MATE (multidrug and toxic compound extrusion) transporter, ClbM.[9][10][16]
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Activation by Cleavage: In the periplasm, the membrane-bound peptidase ClbP cleaves off the N-myristoyl-D-Asn prodrug motif.[5][15][16] This cleavage is the final activation step, triggering a spontaneous cyclization that forms the mature, genotoxic colibactin.[9][15]
Researchers exploited this pathway by creating mutant E. coli strains lacking the clbP gene (ΔclbP). These mutants were unable to perform the final activation step and therefore accumulated the more stable precolibactin precursors, which could be isolated and analyzed.[3]
DNA as a Probe for Structural Analysis
The definitive structural elucidation was achieved by using DNA itself as a chemical probe to capture the reactive colibactin.[1] This strategy circumvented the need to isolate the unstable free molecule. The workflow involved:
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Co-culturing pks+ E. coli with linearized plasmid DNA.
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Using a combination of isotope labeling, tandem mass spectrometry (MS/MS), and chemical synthesis to deduce the structure of the resulting colibactin-DNA adducts.[1][17][18]
This "adductome" approach revealed that colibactin is a nearly symmetrical molecule containing two electrophilic cyclopropane (B1198618) "warheads".[1][3] It functions by alkylating adenine (B156593) residues on opposite strands of the DNA, forming covalent interstrand cross-links (ICLs).[1][2][3] The final proposed structure was confirmed through total chemical synthesis; the synthetic colibactin generated DNA cross-links that were indistinguishable by MS analysis from those produced by the bacteria.[18][19]
Mechanism of Genotoxicity
The structural insights provided a clear mechanism for colibactin's genotoxic effects.
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DNA Alkylation: The two cyclopropane warheads on the active colibactin molecule react with the N3 position of adenine residues in the minor groove of DNA.[3]
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Interstrand Cross-links (ICLs): The dual-warhead structure allows the molecule to covalently link the two strands of the DNA helix.[2][14]
-
Cellular DNA Damage Response: ICLs are highly toxic lesions that block DNA replication and transcription. The cell's attempt to repair these ICLs, primarily through the Fanconi anemia pathway, leads to the formation of DNA double-strand breaks (DSBs).[14]
-
Mutational Signature: The resulting DNA damage and error-prone repair processes lead to cell cycle arrest, cellular senescence, and a characteristic mutational signature that has been identified in the genomes of human colorectal cancer cells, providing a direct molecular link between the bacterium and carcinogenesis.[2][20]
Quantitative Data
Table 1: Prevalence of pks+ E. coli in Colorectal Cancer (CRC) Patients vs. Healthy Controls
| Study Cohort / Reference | Prevalence in CRC Patients | Prevalence in Healthy Controls | Key Finding |
| Nouri et al. (2021)[6] | 23% | 7.1% | Significantly higher prevalence in CRC patients. |
| Research Study[21] | 16.7% | 4.3% | Higher prevalence observed in the patient group. |
| Ishikawa, H., et al. (2025)[12][13] | >3x higher risk ratio | - | Patients with prior CRC were over three times more likely to carry pks+ E. coli. |
Table 2: Key Proteins of the clb (pks) Gene Cluster and Their Functions
| Gene(s) | Protein(s) | Type | Function |
| clbA | ClbA | Phosphopantetheinyl transferase (PPTase) | Activates NRPS and PKS modules.[5][6] |
| clbB, K | ClbB, ClbK | Hybrid NRPS-PKS | Core enzymes in the biosynthetic assembly line.[7] |
| clbC, I, O | ClbC, ClbI, ClbO | Polyketide Synthases (PKS) | Core enzymes in the biosynthetic assembly line.[7] |
| clbH, J, N | ClbH, ClbJ, ClbN | Non-ribosomal Peptide Synthetases (NRPS) | Core enzymes in the biosynthetic assembly line.[7] |
| clbM | ClbM | MATE Transporter | Exports precolibactin from cytoplasm to periplasm.[9][10] |
| clbP | ClbP | Periplasmic Peptidase | Cleaves prodrug motif to activate colibactin.[5][15][16] |
| clbS | ClbS | Cyclopropane Hydrolase | Self-resistance protein; inactivates colibactin in the producing bacterium.[6][11] |
| clbR | ClbR | Transcriptional Activator | Regulates the expression of other clb genes.[6][9] |
Experimental Protocols
Detection of pks+ E. coli by PCR
This protocol is used to screen bacterial isolates or complex samples (e.g., stool DNA) for the genetic potential to produce colibactin.
-
DNA Extraction: Isolate genomic DNA from bacterial cultures or fecal samples using a commercial kit.
-
Primer Design: Use primers targeting conserved genes within the pks island, such as clbA and clbQ.[21][22]
-
PCR Amplification:
-
Reaction Mix: Prepare a standard PCR mix containing template DNA, primers, dNTPs, Taq polymerase, and buffer.
-
Cycling Conditions:
-
-
Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. The presence of bands of the expected size indicates a pks+ strain.
Cellular Genotoxicity Assay
This assay measures the DNA-damaging effect of colibactin-producing bacteria on eukaryotic cells.
-
Cell Culture: Plate human epithelial cells (e.g., HeLa or U2OS) in a multi-well plate and grow to ~70% confluency.
-
Bacterial Infection: Infect the cells with live pks+ E. coli (and a pks- mutant as a negative control) at a specific multiplicity of infection (MOI), typically for 4 hours.[11]
-
Gentamicin (B1671437) Protection: After the infection period, wash the cells and add media containing gentamicin to kill extracellular bacteria.
-
Incubation: Incubate the cells for an additional 4-24 hours to allow for the development of the DNA damage response.[11]
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against a DNA damage marker, most commonly phosphorylated histone H2AX (γH2AX), which forms foci at sites of DSBs.[23]
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Quantification: Image the cells using fluorescence microscopy and quantify the percentage of cells with γH2AX foci or the number of foci per cell. A significant increase in γH2AX foci in cells infected with pks+ E. coli compared to the control indicates genotoxicity.
In Vitro DNA Interstrand Cross-link (ICL) Assay
This cell-free assay directly demonstrates the DNA cross-linking ability of colibactin.
-
Substrate: Use a linearized plasmid DNA (e.g., pUC19).
-
Reaction: Incubate the linearized plasmid DNA with live pks+ E. coli (and controls) in a suitable buffer. Alternatively, crude bacterial extracts can be used.
-
Denaturation: After incubation, stop the reaction and denature the DNA by heating or with alkali.
-
Gel Electrophoresis: Analyze the samples on a denaturing agarose gel.
-
Analysis: Under denaturing conditions, non-cross-linked DNA will run as single strands. If an ICL has formed, the two strands will remain linked, rapidly reanneal, and migrate as a faster-moving double-stranded band. The presence of this band is direct evidence of ICL formation.
Conclusion
The discovery and eventual "isolation" of colibactin's structure is a landmark achievement in the field of microbiome research and natural product chemistry. It serves as a powerful case study in how interdisciplinary approaches—combining genetics, microbiology, mass spectrometry, and synthetic chemistry—can overcome the challenges posed by highly unstable and low-titer metabolites. The elucidation of colibactin's structure and its DNA cross-linking mechanism has solidified the link between a gut commensal bacterium and the etiology of colorectal cancer. This knowledge opens new avenues for developing novel diagnostic tools to identify at-risk populations, as well as potential therapeutic strategies targeting either the production of colibactin or the cellular pathways that respond to its genotoxic assault.
References
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